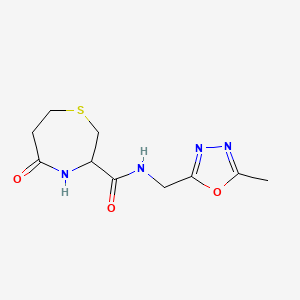

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

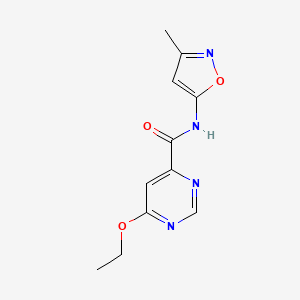

The compound “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a derivative of 5-methyl-1,3,4-oxadiazol . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles and thiazoles possess significant antimicrobial properties. Compounds synthesized with these functional groups have been tested against various bacterial and fungal strains, showing considerable potential as antibacterial and antifungal agents. These findings suggest that compounds like "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide" could be explored for their antimicrobial efficacy, potentially leading to the development of new antimicrobial agents (Desai et al., 2016).

Anticancer Evaluation

Another significant area of research is the anticancer activity of 1,3,4-oxadiazole derivatives. These compounds have been evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The studies indicate that certain derivatives exhibit moderate to excellent anticancer activities, outperforming reference drugs in some cases. This highlights the potential of investigating "this compound" for its anticancer properties, offering a pathway for discovering novel anticancer drugs (Ravinaik et al., 2021).

Antidiabetic Screening

The synthesis and screening of 1,3,4-oxadiazole derivatives for antidiabetic activity have also been reported. These studies involve evaluating the compounds' ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is a target for managing blood sugar levels in diabetic patients. The results suggest that compounds with 1,3,4-oxadiazole structures could serve as leads for the development of new antidiabetic medications (Lalpara et al., 2021).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Certain compounds within this chemical framework demonstrated effective nematocidal properties, suggesting potential applications in agriculture for controlling nematode pests (Liu et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazoles, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , and antiviral properties. These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It’s known that 1,3,4-oxadiazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Similar compounds, such as 1,3,4-oxadiazoles, have been shown to influence a variety of biological processes, including inflammation and cancer . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

In silico studies of similar compounds, such as 1,3,4-oxadiazoles, have indicated that they generally comply with lipinski’s rule of five, suggesting good oral bioavailability .

Result of Action

Similar compounds, such as 1,3,4-oxadiazoles, have been shown to exhibit significant radical scavenging property and edema inhibition, suggesting anti-inflammatory activity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .

Biochemical Analysis

Biochemical Properties

1,3,4-oxadiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit inhibitory effects on enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Cellular Effects

The cellular effects of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide are not well documented. 1,3,4-oxadiazole derivatives have been reported to exhibit various effects on cell function. For instance, they have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide is not well established. It is known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide at different dosages in animal models have not been reported. It is known that the effects of 1,3,4-oxadiazole derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

It has been reported that 1,3,4-oxadiazole derivatives can undergo various metabolic processes, including oxidation and conjugation reactions .

properties

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3S/c1-6-13-14-9(17-6)4-11-10(16)7-5-18-3-2-8(15)12-7/h7H,2-5H2,1H3,(H,11,16)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZQYRKFJSSKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606016.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606021.png)

![2-Methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2606022.png)

![2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride](/img/structure/B2606025.png)

![4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2606028.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B2606031.png)

![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606035.png)